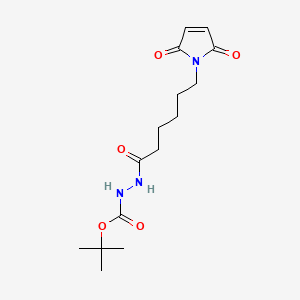
6-Maleimidocaproic tert-Butylcarbazate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Maleimidocaproic tert-Butylcarbazate is a complex organic compound with a unique structure that includes a pyrrole ring and a hexanoic acid chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Maleimidocaproic tert-Butylcarbazate typically involves multiple steps. One common method includes the reaction of 1H-pyrrole-1-hexanoic acid with di-tert-butyl dicarbonate (Boc2O) to introduce the tert-butoxycarbonyl (Boc) protecting group. This is followed by the reaction with hydrazine to form the hydrazide derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
6-Maleimidocaproic tert-Butylcarbazate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution can introduce various functional groups, enhancing the compound’s versatility .
科学的研究の応用
6-Maleimidocaproic tert-Butylcarbazate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-Maleimidocaproic tert-Butylcarbazate involves its interaction with specific molecular targets. It can inhibit certain enzymes or proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context .
類似化合物との比較
Similar Compounds
- 1H-Pyrrole-1-hexanoic acid, 2,5-dihydro-2,5-dioxo-, 2-nitro-4-sulfophenyl ester
- (2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid
- 6-Maleimidocaproic tert-Butylcarbazate
Uniqueness
This compound is unique due to its specific structure, which includes a pyrrole ring and a hexanoic acid chain with a Boc-protected hydrazide group. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
特性
CAS番号 |
151038-95-8 |
|---|---|
分子式 |
C15H23N3O5 |
分子量 |
325.365 |
IUPAC名 |
tert-butyl N-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]carbamate |
InChI |
InChI=1S/C15H23N3O5/c1-15(2,3)23-14(22)17-16-11(19)7-5-4-6-10-18-12(20)8-9-13(18)21/h8-9H,4-7,10H2,1-3H3,(H,16,19)(H,17,22) |
InChIキー |
HBZQATUQAYTCSH-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NNC(=O)CCCCCN1C(=O)C=CC1=O |
同義語 |
tert-Butyl 2-(6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanoyl)hydrazinecarboxylate; 2,5-Dihydro-2,5-dioxo-1H-pyrrole-1-hexanoic Acid 2-[(1,1-Dimethylethoxy)carbonyl]hydrazide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















